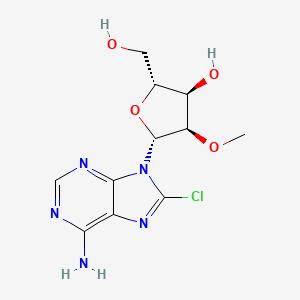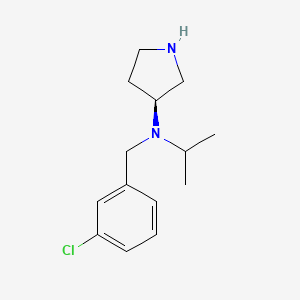
1-(Furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that features both furan and oxazine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the reaction of furan derivatives with benzoxazine precursors. One common method involves the Mannich reaction, where furfurylamine reacts with benzaldehyde and a phenolic compound under acidic conditions to form the oxazine ring . The reaction is usually carried out in a solvent such as toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent recovery and recycling processes are often implemented to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxazine ring can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amines and other reduced forms of the oxazine ring.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers with high thermal stability and low flammability
作用機序
The mechanism of action of 1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can undergo metabolic transformations, producing reactive intermediates that can interact with cellular components .
類似化合物との比較
Similar Compounds
1,3-Benzoxazine derivatives: Compounds with similar oxazine rings but different substituents.
Furan derivatives: Compounds with furan rings but lacking the oxazine moiety.
Isoindoline-1,3-dione derivatives: Compounds with similar dione structures but different ring systems.
Uniqueness
1-(Furan-2-ylmethyl)-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the combination of furan and oxazine rings, which imparts distinct chemical and biological properties.
特性
CAS番号 |
57385-07-6 |
|---|---|
分子式 |
C13H9NO4 |
分子量 |
243.21 g/mol |
IUPAC名 |
1-(furan-2-ylmethyl)-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C13H9NO4/c15-12-10-5-1-2-6-11(10)14(13(16)18-12)8-9-4-3-7-17-9/h1-7H,8H2 |
InChIキー |
FYLGUCCXJTVZTC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)OC(=O)N2CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
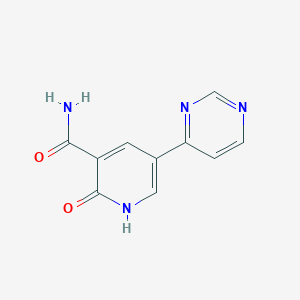
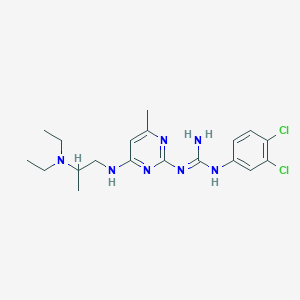

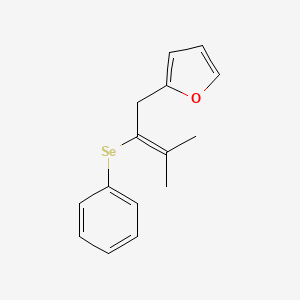
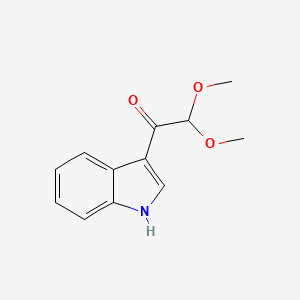
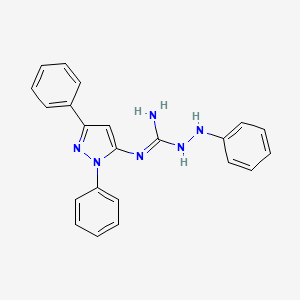
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
![6-(3-Methoxycyclohexyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12903561.png)
![N-Methyl-3-(2-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12903567.png)

